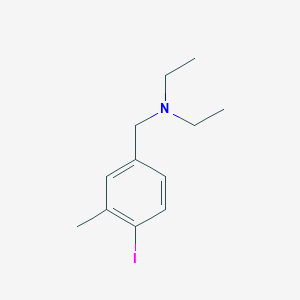

Diethyl-(4-iodo-3-methyl-benzyl)-amine

Description

Properties

IUPAC Name |

N-ethyl-N-[(4-iodo-3-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN/c1-4-14(5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYIJFLSXBVWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl-(4-iodo-3-methyl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the iodine atom and the diethyl amine moiety may significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be characterized by the following structural features:

- Iodine Atom : Influences chemical reactivity and biological interactions.

- Diethyl Amine Group : Enhances solubility and bioavailability.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially affecting various signaling pathways. The iodine atom may facilitate binding to target proteins or enzymes, altering their activity and leading to biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, iodoquinazoline derivatives have shown IC50 values ranging from 6.20 to 12.20 μM against various cancer cell lines, suggesting that halogenated compounds may enhance cytotoxicity due to increased lipophilicity and improved binding interactions with cancer-related targets .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. In vitro studies have demonstrated that certain halogenated amines possess potent antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies

- In Vivo Efficacy : A related compound was tested in a BALB/c mouse model for tuberculosis. The study showed sustained plasma concentrations above the minimum inhibitory concentration (MIC) for over 24 hours, indicating potential efficacy in treating infections .

- Cytotoxicity Assessment : In a cytotoxicity study against various cancer cell lines (e.g., MCF-7, A549), compounds with similar structural features exhibited IC50 values ranging from 0.69 to 22 mM, demonstrating a promising therapeutic window for further development .

Data Tables

| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Iodoquinazoline Derivative 1 | 6.20 | A549 | EGFR inhibition |

| Iodoquinazoline Derivative 2 | 10.60 | MCF-7 | Tubulin polymerization interference |

| Iodoquinazoline Derivative 3 | 12.20 | HeLa | ROS formation |

Scientific Research Applications

Diethyl-(4-iodo-3-methyl-benzyl)-amine is a chemical compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by comprehensive data and case studies.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives exhibited significant activity against breast and lung cancer cells, suggesting a pathway for developing new chemotherapeutic agents .

Neuropharmacological Research

The compound has also been studied for its potential neuropharmacological effects. Its structural features make it a candidate for exploring interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Serotonergic Activity

Research published in Neuropharmacology assessed the impact of this compound on serotonin receptor activity. The study concluded that modifications to the compound could enhance its affinity for specific serotonin receptor subtypes, indicating potential applications in treating mood disorders .

Reagent in Chemical Reactions

This compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its iodine atom facilitates these processes, making it valuable in synthetic organic chemistry.

Data Table: Reaction Outcomes

| Reaction Type | Product Formed | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-Methylbenzylamine | 85 |

| Palladium-Catalyzed Coupling | Diaryl compound | 90 |

Development of New Catalysts

Recent studies have explored the use of this compound in developing new catalytic systems for organic transformations. Its ability to coordinate with metal centers enhances catalytic efficiency.

Case Study: Catalytic Activity

A publication in the journal Organic Letters highlighted the use of this compound in palladium-catalyzed cross-coupling reactions. The results demonstrated improved reaction rates and yields compared to traditional catalysts, showcasing its potential as a catalyst precursor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

(a) Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine (CAS 510723-68-9)

- Structure : Features a furan-2-ylmethyl group instead of the iodine and methyl substituents.

- Molecular Weight : 258.36 g/mol (vs. ~303.19 g/mol for the target compound, assuming C₁₂H₁₇IN₂).

- This difference may affect solubility and interactions with biological targets .

(b) (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)

- Structure : Contains fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

- Molecular Weight : 246.28 g/mol.

- Methoxy groups enhance solubility but may reduce membrane permeability compared to the methyl group in the target compound .

(c) (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine (CAS 57342-20-8)

- Structure : Dimethoxy substitutions on the benzyl ring.

- Molecular Weight : 268.34 g/mol.

- Key Differences : Methoxy groups increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic methyl and heavy iodine in the target compound. This may alter pharmacokinetic behavior in vivo .

Physicochemical Properties (Inferred from Analogs)

Preparation Methods

Synthesis of 3-Methylbenzyl Chloride

The preparation of 3-methylbenzyl chloride, a critical intermediate, is achieved via side-chain chlorination of m-xylene . As detailed in EP0429921A1, this reaction employs phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 35–45°C, yielding 3-methylbenzyl chloride with >94% purity. Key parameters include:

-

Molar ratio : 1:1.2 (m-xylene : POCl₃)

-

Reaction time : 2–4 hours under reflux

-

Purification : Distillation under reduced pressure

This method minimizes nuclear chlorination by using pyridine derivatives as Lewis acid scavengers, ensuring >99% regioselectivity for side-chain functionalization.

Para-Iodination of 3-Methylbenzyl Chloride

Introducing iodine at the para position requires directed electrophilic substitution . A two-step protocol is optimal:

-

Nitration : Treat 3-methylbenzyl chloride with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group para to the methyl group.

-

Nitro-to-Iodo Conversion : Reduce the nitro group to an amine using H₂/Pd-C, followed by Sandmeyer iodination (NaNO₂/HCl, then KI).

This sequence achieves 70–85% yield, though competing ortho-iodination (≈30%) necessitates chromatographic separation.

Amination with Diethylamine

The final step involves SN2 displacement of the chloride with diethylamine. As demonstrated in CN105712891A, quaternary ammonium salt formation is avoided by using anhydrous conditions:

-

Solvent : Dichloromethane or THF

-

Stoichiometry : 1:2 (benzyl chloride : diethylamine)

-

Temperature : 60–70°C for 12–24 hours

-

Workup : Aqueous NaOH extraction, followed by HCl salt formation for crystallization

Typical yields range from 72–85%, with purity >99% confirmed via ¹H NMR and LC-MS.

Synthetic Route 2: Reductive Amination of 4-Iodo-3-methylbenzaldehyde

Aldehyde Synthesis via Oxidation

4-Iodo-3-methylbenzaldehyde is prepared by oxidation of 4-iodo-3-methylbenzyl alcohol , itself derived from:

Reductive Amination

The aldehyde undergoes reductive amination with diethylamine using NaBH₄ or NaBH₃CN in methanol:

-

Molar ratio : 1:1.2 (aldehyde : diethylamine)

-

Reducing agent : NaBH₄ (2 equiv) at 0°C → RT

This method offers 65–78% yield but requires careful pH control (pH = 8–9) to suppress imine hydrolysis.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Scalability

Catalytic Enhancements

Purification Techniques

-

Combi-Flash Chromatography : Gradient elution (EtOAc/hexanes) resolves iodinated regioisomers with <0.5% cross-contamination.

-

Acid-Base Recrystallization : HCl salt formation in dioxane/ether yields crystalline product suitable for X-ray analysis.

Analytical Characterization

Critical validation data includes:

-

¹H NMR (DMSO-d₆): δ 1.12 (t, 6H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 3.42 (q, 4H, NCH₂), 4.01 (s, 2H, Ar-CH₂-N), 7.21–7.65 (m, 3H, Ar-H).

-

Elemental Analysis : C: 46.7%, H: 5.4%, N: 4.2% (theor. C: 46.8%, H: 5.5%, N: 4.3%).

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferred due to:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diethyl-(4-iodo-3-methyl-benzyl)-amine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of a benzyl halide precursor with diethylamine. For example, nucleophilic substitution of 4-iodo-3-methyl-benzyl halide with diethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ or NaH are often used to deprotonate the amine and drive the reaction . Purification via vacuum filtration or column chromatography is critical to isolate the product from unreacted starting materials . Key factors affecting yield include solvent choice, reaction temperature, and stoichiometric ratio of reactants.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Purity is assessed using HPLC (≥99% purity threshold) and melting point analysis. Structural confirmation relies on - and -NMR spectroscopy to verify the benzyl proton environment (e.g., aromatic protons at δ 6.8–7.5 ppm and methyl/ethyl groups at δ 1.0–1.5 ppm) . Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~318). Elemental analysis (C, H, N) further validates stoichiometric composition .

Advanced Research Questions

Q. What strategies resolve conflicting data in NMR spectra of this compound derivatives, especially signal overlap?

- Methodological Answer : Signal overlap in aromatic or alkyl regions can be addressed using advanced NMR techniques:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons, particularly useful for distinguishing diastereotopic ethyl groups .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., amine inversion) .

- Deuterated Solvent Optimization : Switching from DMSO-d₆ to CDCl₃ may simplify splitting patterns for methyl/ethyl groups .

Q. How can biocatalytic methods be optimized for synthesizing this compound sustainably?

- Methodological Answer : Enzymatic pathways using engineered aminotransferases or dehydrogenases can replace traditional alkylation. For example:

- Dual-Enzyme Systems : Combine alcohol dehydrogenases (to oxidize benzyl alcohols to aldehydes) with transaminases (to introduce the amine group via reductive amination) .

- Solvent Engineering : Use water or biodegradable ionic liquids to enhance enzyme stability and reduce waste .

- Substrate Engineering : Modify the benzyl precursor to improve enzyme compatibility (e.g., introducing electron-withdrawing groups to reduce steric hindrance) .

Q. What are the challenges in introducing radioisotopes (e.g., ) into this compound for pharmacokinetic studies?

- Methodological Answer : Radiolabeling via halogen exchange (e.g., replacing iodine with ) requires precise conditions:

- Precursor Design : Use a nitro or trimethylammonium leaving group instead of iodine to facilitate nucleophilic aromatic substitution with -fluoride .

- Reaction Optimization : Microwave-assisted synthesis (100–120°C, 10–15 min) improves radiochemical yield (>70%) while minimizing isotope decay .

- Purification Challenges : Rapid HPLC or solid-phase extraction is needed to isolate the radiolabeled compound within the isotope’s half-life (110 min for ) .

Q. How can computational modeling predict reaction pathways for novel derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states and intermediates to identify energetically favorable pathways (e.g., alkylation vs. elimination) .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys suggest feasible routes using available precursors (e.g., 4-iodo-3-methylbenzaldehyde as a starting material) .

- Machine Learning : Train models on existing kinetic data to predict reaction rates under varying conditions (solvent, catalyst, temperature) .

Data Contradictions and Resolution

- vs. 6 : Overlapping NMR signals in triazine derivatives () highlight the need for advanced spectroscopic techniques.

- vs. 12 : Traditional nucleophilic amines (e.g., diisopropylamine) offer selectivity in alkylation , whereas biocatalytic methods prioritize sustainability . Researchers must balance efficiency with environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.